Cas no 1478427-55-2 (2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl)-)

2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl)- 化学的及び物理的性質
名前と識別子
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- 2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl)-
- 4-(Chloromethyl)-4-isobutyltetrahydro-2h-pyran
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- インチ: 1S/C10H19ClO/c1-9(2)7-10(8-11)3-5-12-6-4-10/h9H,3-8H2,1-2H3
- InChIKey: BXGOWWYDDXGRKN-UHFFFAOYSA-N
- ほほえんだ: C1OCCC(CCl)(CC(C)C)C1
2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-675395-0.05g |
4-(chloromethyl)-4-(2-methylpropyl)oxane |
1478427-55-2 | 0.05g |
$851.0 | 2023-03-11 | ||
Enamine | EN300-675395-5.0g |
4-(chloromethyl)-4-(2-methylpropyl)oxane |
1478427-55-2 | 5.0g |
$2940.0 | 2023-03-11 | ||
Enamine | EN300-675395-10.0g |
4-(chloromethyl)-4-(2-methylpropyl)oxane |
1478427-55-2 | 10.0g |
$4360.0 | 2023-03-11 | ||
Enamine | EN300-675395-0.1g |
4-(chloromethyl)-4-(2-methylpropyl)oxane |
1478427-55-2 | 0.1g |
$892.0 | 2023-03-11 | ||
Enamine | EN300-675395-1.0g |
4-(chloromethyl)-4-(2-methylpropyl)oxane |
1478427-55-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-675395-2.5g |
4-(chloromethyl)-4-(2-methylpropyl)oxane |
1478427-55-2 | 2.5g |
$1988.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01088214-1g |
4-(Chloromethyl)-4-(2-methylpropyl)oxane |
1478427-55-2 | 95% | 1g |
¥4991.0 | 2023-04-10 | |
Enamine | EN300-675395-0.25g |
4-(chloromethyl)-4-(2-methylpropyl)oxane |
1478427-55-2 | 0.25g |
$933.0 | 2023-03-11 | ||
Enamine | EN300-675395-0.5g |
4-(chloromethyl)-4-(2-methylpropyl)oxane |
1478427-55-2 | 0.5g |
$974.0 | 2023-03-11 |
2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl)- 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl)-に関する追加情報
Compound CAS No. 1478427-55-2: 2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl)
Compound CAS No. 1478427-55-2, also known as 2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl), is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of tetrahydropyran derivatives, which are widely studied for their unique chemical properties and potential uses in drug design, polymer synthesis, and materials science.
The structure of this compound is characterized by a six-membered ring system with one oxygen atom, forming a tetrahydropyran framework. The presence of a chloromethyl group (-CH₂Cl) and a tert-butyl group (-C(CH₃)₃) at the 4-position introduces interesting stereochemical and electronic properties. These substituents not only influence the compound's reactivity but also play a crucial role in its applications.
Recent studies have highlighted the importance of tetrahydropyran derivatives in medicinal chemistry. For instance, researchers have explored the potential of 2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl) as a building block for constructing bioactive molecules. Its ability to undergo various nucleophilic substitutions and additions makes it an ideal candidate for synthesizing complex structures with therapeutic potential.
In terms of synthesis, this compound can be prepared through a variety of methods, including ring-opening reactions of epoxides or through the modification of existing pyran derivatives. The tert-butyl group serves as a protecting group during these reactions, ensuring selective transformations and high yields.
The application of CAS No. 1478427-55-2 extends beyond medicinal chemistry. It has been utilized in polymer science as a monomer for producing functional polymers with tailored properties. The chloromethyl group allows for easy cross-linking and functionalization, making it suitable for applications in coatings, adhesives, and advanced materials.
Moreover, recent advancements in green chemistry have led to the exploration of this compound as an eco-friendly alternative in organic synthesis. Its ability to participate in catalytic cycles under mild conditions reduces the environmental footprint of chemical processes.
In conclusion, Compound CAS No. 1478427-55-2, or 2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl), is a multifaceted compound with promising applications across diverse disciplines. Its unique structure and reactivity continue to inspire innovative research directions, solidifying its position as an essential molecule in modern chemistry.
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